Chenodeoxycholoyl-CoA
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Overview
Description
Chenodeoxycholoyl-CoA is a choloyl-CoA formed by thioester linkage between chenodeoxycholic acid and coenzyme A. It has a role as a human metabolite and a mouse metabolite. It derives from a chenodeoxycholic acid. It is a conjugate acid of a chenodeoxycholoyl-CoA(4-).
Scientific Research Applications
Photovoltaic Performance Enhancement
Chenodeoxycholic acid, closely related to Chenodeoxycholoyl-CoA, has been studied for its effects on photovoltaic performance. It acts as a coadsorbent in zinc phthalocyanine-sensitized solar cells, influencing the photovoltaic performance by altering sensitizer aggregation and adsorption onto TiO2 nanoparticles, leading to enhanced electron lifetime and open-circuit voltage (Yum et al., 2008).
Role in Bile Acid Synthesis
Research has shown the significance of Chenodeoxycholoyl-CoA in the biosynthesis of bile salts within the hepatocyte. It's involved in the conversion processes essential for creating tauro- and glyco-bile acids or free bile acids. These conversions are crucial for understanding the regulatory mechanisms within the liver for bile acid synthesis (Solaas et al., 2000).
Peroxisomal Lipid Metabolism
Chenodeoxycholoyl-CoA plays a key role in peroxisomal lipid metabolism. The peroxisomal acyl-CoA thioesterase, PTE-2, shows high activity with Chenodeoxycholoyl-CoA, suggesting its importance in the regulation of lipid metabolism within peroxisomes. This understanding is vital for deciphering metabolic pathways in conditions such as non-alcoholic fatty liver disease (Hunt et al., 2002).
Coenzyme A Diphosphohydrolase Activity
Chenodeoxycholic acid, associated with Chenodeoxycholoyl-CoA, has been identified as a specific inhibitor of Nudt19, a renal CoA diphosphohydrolase. This discovery adds to the understanding of the regulation of CoA levels in different tissues, highlighting the organ-specific roles of these enzymes in metabolic regulation (Shumar et al., 2018).
Bile Acid Degradation in Environmental Bacteria
Research has revealed the role of Chenodeoxycholoyl-CoA in the degradation of bile salts like chenodeoxycholate in environmental bacteria. This degradation is part of a complex pathway involving multiple enzymes, contributing to the understanding of how these compounds are processed in the environment (Holert et al., 2016).
Solar Cell Optimization
Studies have explored the use of Chenodeoxycholic acid in improving the efficiency of dye-sensitized solar cells. Its role as a coadsorbent affects dye loading and aggregation, thereby influencing the photovoltaic performance of these cells (Lee et al., 2016).
properties
Molecular Formula |
C45H74N7O19P3S |
---|---|
Molecular Weight |
1142.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate |
InChI |
InChI=1S/C45H74N7O19P3S/c1-24(27-7-8-28-34-29(11-14-45(27,28)5)44(4)13-10-26(53)18-25(44)19-30(34)54)6-9-33(56)75-17-16-47-32(55)12-15-48-41(59)38(58)43(2,3)21-68-74(65,66)71-73(63,64)67-20-31-37(70-72(60,61)62)36(57)42(69-31)52-23-51-35-39(46)49-22-50-40(35)52/h22-31,34,36-38,42,53-54,57-58H,6-21H2,1-5H3,(H,47,55)(H,48,59)(H,63,64)(H,65,66)(H2,46,49,50)(H2,60,61,62)/t24-,25+,26-,27-,28+,29+,30-,31-,34+,36-,37-,38+,42-,44+,45-/m1/s1 |
InChI Key |
IIWDDMINEZBCTG-RUAADODMSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)C |
SMILES |
CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(CCC6C5C(CC7C6(CCC(C7)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(CCC6C5C(CC7C6(CCC(C7)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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